molecular formula C15H15NO6S B1199831 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate CAS No. 86451-38-9

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate

Cat. No.: B1199831
CAS No.: 86451-38-9
M. Wt: 337.3 g/mol
InChI Key: UHZDRHRCJXXUOK-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenyl ring substituted with a methylthio group and a pyrrolidinyl ester moiety. The presence of these functional groups imparts specific chemical properties that make this compound valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the esterification of 4-(Methylthio)phenol with 4-oxobutanoic acid, followed by the introduction of the pyrrolidinyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes efficiency, scalability, and adherence to safety and regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The ester and phenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. Additionally, the ester and phenyl groups can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenyl 4-oxobutanoate
  • 4-(Methylthio)phenyl 2,5-dioxopyrrolidin-1-yl carbonate
  • 4-(Methylthio)phenyl 4-oxopentanoate

Uniqueness

2,5-Dioxopyrrolidin-1-yl (4-(methylthio)phenyl) succinate is unique due to the presence of both the methylthio and pyrrolidinyl ester groups. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-(4-methylsulfanylphenyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO6S/c1-23-11-4-2-10(3-5-11)21-14(19)8-9-15(20)22-16-12(17)6-7-13(16)18/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZDRHRCJXXUOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)OC(=O)CCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235560
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86451-38-9
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086451389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylmercapto)phenyl succinimidyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30235560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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